molecular formula C12H13BrF2O B2713459 5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene CAS No. 2344678-57-3

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene

Cat. No.: B2713459
CAS No.: 2344678-57-3
M. Wt: 291.136
InChI Key: BJESLGVPDQDEMJ-UHFFFAOYSA-N
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Description

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene is an organic compound characterized by the presence of a bromocyclopentyl group attached to a difluoro-methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene typically involves the bromination of cyclopentane followed by a series of substitution reactions to introduce the difluoro and methoxy groups onto the benzene ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromocyclopentyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclopentyl group and the difluoro-methoxybenzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromocyclopentyl)-3,5-difluorobenzene
  • Methyl 2-(3-bromocyclopentyl)acetate

Uniqueness

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-(3-bromocyclopentyl)-1,2-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O/c1-16-11-6-8(5-10(14)12(11)15)7-2-3-9(13)4-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESLGVPDQDEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCC(C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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